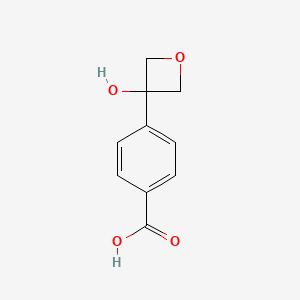
4-(3-Hydroxyoxetan-3-yl)benzoic acid
Cat. No. B2600341
Key on ui cas rn:
1346608-76-1
M. Wt: 194.186
InChI Key: YCQNBUUXBNUQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181273B2
Procedure details


To 4-bromobenzoic acid (434 mg, 2.16 mmol) in THF (9 mL) at −78° C. was added dropwise n-butyllithium (2.84 mL of 1.6 M in hexanes, 4.54 mmol). The reaction mixture was stirred for 30 minutes, then oxetan-3-one (218 mg, 3.03 mmol) in THF (1 mL) was added dropwise. The reaction mixture was stirred for 30 minutes at −78° C. and allowed to warm to room temperature over 30 minutes. The reaction mixture was diluted with ethyl acetate (15 mL) and acidified to pH 2 with 2 N HCl. The layers were separated and the aqueous was re-extracted with ethyl acetate (15 mL). The combined organics were washed with brine solution (10 mL), dried over MgSO4 and concentrated in vacuo to give a white solid as a 1:1 mixture of 4-(3-hydroxyoxetan-3-yl)benzoic acid/benzoic acid (380 mg, 91%).






Name
4-(3-hydroxyoxetan-3-yl)benzoic acid benzoic acid
Quantity
380 mg
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
BrC1C=CC(C(O)=O)=CC=1.C([Li])CCC.O1CC(=O)C1.Cl.[OH:22][C:23]1([C:27]2[CH:35]=[CH:34][C:30]([C:31]([OH:33])=[O:32])=[CH:29][CH:28]=2)[CH2:26][O:25][CH2:24]1.C(O)(=O)C1C=CC=CC=1>C1COCC1.C(OCC)(=O)C>[OH:22][C:23]1([C:27]2[CH:28]=[CH:29][C:30]([C:31]([OH:33])=[O:32])=[CH:34][CH:35]=2)[CH2:26][O:25][CH2:24]1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
434 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
2.84 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
218 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1CC(C1)=O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
4-(3-hydroxyoxetan-3-yl)benzoic acid benzoic acid
|
|
Quantity
|
380 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1(COC1)C1=CC=C(C(=O)O)C=C1.C(C1=CC=CC=C1)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 30 minutes at −78° C.
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous was re-extracted with ethyl acetate (15 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with brine solution (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1(COC1)C1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
